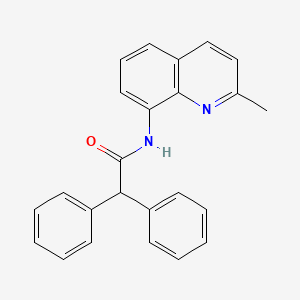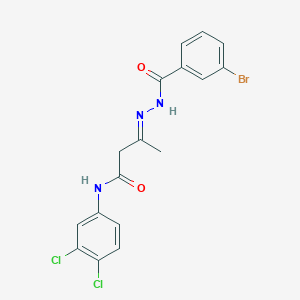![molecular formula C36H40N14O2 B15020173 Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone](/img/structure/B15020173.png)
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone typically involves multi-step organic reactions. One common method starts with the reaction of terephthalaldehyde with hydrazine to form a dihydrazone intermediate. This intermediate is then reacted with 4-morpholino-6-(4-toluidino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce various hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies
Wirkmechanismus
The mechanism of action of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone involves its interaction with molecular targets through its functional groups. The morpholino and toluidino groups can form hydrogen bonds and other interactions with target molecules, while the triazinyl groups can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: A simpler compound with similar aldehyde functional groups.
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another complex organic compound with triazinyl groups.
Melamine-terephthalaldehyde covalent organic framework-copper-tetrabenzenecarboxylic acid metal organic framework: A hybrid material combining COF and MOF properties
Uniqueness
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C36H40N14O2 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
2-N-[(E)-[4-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C36H40N14O2/c1-25-3-11-29(12-4-25)39-31-41-33(45-35(43-31)49-15-19-51-20-16-49)47-37-23-27-7-9-28(10-8-27)24-38-48-34-42-32(40-30-13-5-26(2)6-14-30)44-36(46-34)50-17-21-52-22-18-50/h3-14,23-24H,15-22H2,1-2H3,(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b37-23+,38-24+ |
InChI-Schlüssel |
PHFNZHUBJAAJGC-DNJOOXRZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-5-(4-methoxybenzoyloxy)phenyl 4-methoxybenzoate](/img/structure/B15020107.png)
![Methyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B15020112.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B15020118.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15020130.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15020136.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide](/img/structure/B15020138.png)
![N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15020141.png)
![4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B15020143.png)
![2-amino-6-[3-(diethylamino)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020147.png)

![Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate](/img/structure/B15020150.png)
![2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15020155.png)
![N-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15020168.png)

